molecular formula C12H21NO10S2 B1242460 1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose

1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose

Cat. No. B1242460
M. Wt: 403.4 g/mol
InChI Key: ZEGLQSKFSKZGRO-FYRHTRITSA-N
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Description

Gluconapoleiferin is a hydroxy-alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 4-hydroxy-6-[(sulfooxy)imino]hex-1-en-6-yl group at the anomeric sulfur. It is a hydroxy-alkenylglucosinolic acid and a secondary alcohol. It derives from a glucobrassicanapin. It is a conjugate acid of a gluconapoleiferin(1-).

Scientific Research Applications

Synthesis and Enzyme Inhibition

The synthesis of various 1-thio-D-glucopyranose derivatives, including sulfonic acids, sulfonate and sulfinate esters, as well as S-glycosyl sulfonamides, has been explored. These compounds exhibit unique anomeric functionalities that may resist or inhibit normal enzymatic carbohydrate processing, making them potential candidates for enzyme inhibition studies, particularly in understanding enzyme structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).

Polymerization and Synthesis of Glycosides

Research into the polymerization of sugar-based cyclic sulfites, like 1,2-O-sulfinyl glucopyranose, has led to the synthesis of polysaccharide derivatives such as (1→2)-d-glucopyranan. This process involves cationic polymerization with the elimination of SO2, highlighting innovative approaches to polysaccharide synthesis (Shetty, Koyama, & Nakano, 2016).

Glycosidase Inhibition

The synthesis of thio analogues of disaccharides, such as n-propyl kojibioside where the inter-glycosidic oxygen atom is replaced by sulfur, has been investigated for their potential as glucosidase inhibitors. This research offers insights into developing new inhibitors that could be valuable for studying or treating diseases associated with glucosidase activity (Andrews & Pinto, 1995).

Cellular Transport Processes

5-Thio-D-glucopyranose, a close analogue of D-glucose, has been shown to affect active and facilitated diffusion transport processes. This compound is transported in rabbit kidney-cortex slices and demonstrates saturation kinetics, making it a useful tool for examining glucose biochemistry and its impact on cellular transport mechanisms (Whistler & Lake, 1972).

properties

Product Name

1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose

Molecular Formula

C12H21NO10S2

Molecular Weight

403.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate

InChI

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1

InChI Key

ZEGLQSKFSKZGRO-FYRHTRITSA-N

Isomeric SMILES

C=CCC(C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 2
1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 3
1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 4
1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 5
1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 6
1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose

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